(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

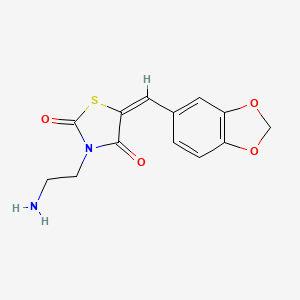

This compound is a thiazolidinedione derivative featuring a 1,3-benzodioxol-5-ylmethylene substituent at the C5 position and a 2-aminoethyl group at the N3 position, with an (E)-configuration at the C5 double bond. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

Molecular Formula |

C13H12N2O4S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C13H12N2O4S/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9/h1-2,5-6H,3-4,7,14H2/b11-6+ |

InChI Key |

ZAWGHGDNVXQOKU-IZZDOVSWSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CCN |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-340245 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-340245 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-340245 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their role as antidiabetic agents. The compound under discussion acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. Studies indicate that this compound may improve insulin sensitivity and lower blood glucose levels, making it a candidate for the treatment of type 2 diabetes mellitus .

Antioxidant Activity

The presence of the benzodioxole group suggests potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases such as cardiovascular diseases and cancer. Research is ongoing to explore the efficacy of this compound in reducing oxidative damage in cellular models.

Anti-inflammatory Effects

Inflammation is a key factor in many metabolic disorders. The compound's structure implies possible anti-inflammatory activity, which could be beneficial in managing conditions characterized by chronic inflammation. Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Synthesis and Characterization

The synthesis of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride can be achieved through various synthetic routes. These methods can be optimized based on yield and purity requirements. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compound .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to biological targets, particularly PPARs. Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to quantify these interactions and understand the thermodynamics involved in binding processes. Cellular assays are also conducted to assess the impact of the compound on metabolic pathways influenced by PPAR activation.

Mechanism of Action

WAY-340245 exerts its effects by inhibiting the activity of extracellular signal-regulated kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which transmits signals from the cell surface to the nucleus. By inhibiting ERK, WAY-340245 disrupts this signaling cascade, leading to altered cellular responses such as reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications

The compound’s activity hinges on its substituents:

- N3 Substituent: The 2-aminoethyl side chain may facilitate interactions with polar residues in enzyme active sites.

Comparisons with structurally similar compounds are outlined below:

Table 1: Structural Comparison of Thiazolidinedione Derivatives

Binding Affinity and Molecular Docking Insights

CID 3087795 (2-Thienyl Derivative)

- HIV-1 RT Inhibition : Demonstrated the lowest binding energy (-8.69 kcal/mol) with residues VAL106, ASP185, and TYR181, forming 5 hydrophobic and 2 hydrogen-bond interactions .

- Superiority : Outperformed other derivatives (e.g., CID 1442532, -7.99 kcal/mol) due to the thienyl group’s hydrophobic compatibility with RT’s active site .

Pyridin-3-yl Derivative

- Tautomerism: Exhibits keto-enol tautomerism, influencing nucleophilic reactivity and metal chelation .

Target Compound (1,3-Benzodioxol-5-yl Derivative)

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | CID 3087795 | Pyridin-3-yl Derivative |

|---|---|---|---|

| Molecular Weight | 374.84 g/mol | 290.79 g/mol | 266.72 g/mol |

| Log P (Predicted) | ~2.5 (estimated) | 2.1 | 1.5 |

| Hydrogen Bond Donors | 2 (NH₂⁺, HCl) | 2 (NH₂⁺) | 2 (NH₂⁺, HCl) |

| Key Interactions | Potential H-bonding | Hydrophobic + H-bond | Chelation, tautomerism |

Research Implications and Gaps

- Computational studies using AutoDock4 or similar tools are recommended to validate its binding mode .

- Substituent Optimization: The 1,3-benzodioxol group’s electron-donating effects may enhance binding compared to thienyl or pyridinyl groups, but synthetic challenges (e.g., yield optimization) are noted in analogous syntheses ().

- Resistance Profile : Unlike NNRTIs like nevirapine, thiazolidinediones like CID 3087795 show resilience to common RT mutations , suggesting the target compound merits further evaluation.

Biological Activity

(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a benzodioxole moiety, which may enhance its pharmacological properties. Thiazolidinediones are primarily known for their role in the management of diabetes and metabolic disorders through their action on peroxisome proliferator-activated receptors (PPARs).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.84 g/mol . The compound's structure is depicted below:

| Structure | Description |

|---|---|

| Chemical Structure | Thiazolidinedione core with benzodioxole substitution |

Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic activity , primarily through its role as an agonist for PPARs. PPARs are critical in regulating glucose and lipid metabolism, making them vital targets for diabetes treatment. Studies have shown that compounds similar to this thiazolidinedione derivative can improve insulin sensitivity and reduce blood glucose levels.

Antioxidant and Anti-inflammatory Activity

The presence of the benzodioxole moiety suggests additional biological activities, including antioxidant and anti-inflammatory effects. These properties are particularly relevant in the context of chronic diseases associated with oxidative stress and inflammation. For instance, thiazolidinediones have been documented to reduce markers of inflammation in various models .

Antimicrobial Activity

In addition to its antidiabetic effects, preliminary studies suggest that this compound may also possess antimicrobial properties . Similar thiazolidinedione derivatives have demonstrated enhanced antimicrobial activity compared to standard commercial drugs such as ampicillin and ketoconazole. This dual action could be beneficial in treating infections in diabetic patients .

Comparative Analysis with Other Thiazolidinediones

The unique structural features of this compound may confer distinct pharmacological advantages over other thiazolidinediones. The following table summarizes the biological activities of selected thiazolidinediones for comparison:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| Pioglitazone | Thiazolidinedione | Antidiabetic |

| Troglitazone | Thiazolidinedione | Antidiabetic; hepatotoxicity concerns |

| This compound | Thiazolidinedione with benzodioxole | Antidiabetic; potential antioxidant/anti-inflammatory |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinedione derivatives. For instance, one study highlighted the synthesis of novel 1,3-thiazolidin-4-one derivatives that exhibited both antimicrobial and anti-inflammatory activities using various bioassays . Another research effort demonstrated that compounds structurally related to this thiazolidinedione showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.